

Solubility and stability of 2-(Phenoxymethyl)benzylamine

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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

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An In-depth Technical Guide on the Solubility and Stability of **2-(Phenoxymethyl)benzylamine**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the predicted solubility and stability of **2-(Phenoxymethyl)benzylamine**. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the quantitative data presented is extrapolated from studies on structurally similar benzylamine derivatives and should be considered predictive. The experimental protocols provided are established methods for determining these properties for amine-containing compounds.

Introduction to 2-(Phenoxymethyl)benzylamine

2-(Phenoxymethyl)benzylamine is an organic compound featuring a benzylamine core substituted with a phenoxymethyl group at the ortho position. Its structure, combining a primary amine and an ether linkage, suggests potential applications in medicinal chemistry and materials science. The primary amine group provides a site for further chemical modifications, while the overall structure may confer specific biological activities. Benzylamine and its derivatives are known to exhibit a wide range of biological activities and are used as intermediates in the synthesis of pharmaceuticals.^{[1][2]} Understanding the solubility and stability of **2-(Phenoxymethyl)benzylamine** is crucial for its handling, formulation, and the development of potential applications.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-(Phenoxymethyl)benzylamine** based on its structure and data from analogous compounds.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₅ NO
Molecular Weight	213.28 g/mol
Appearance	Solid
pKa (Strongest Basic)	~9.3 (Predicted for the primary amine)[3]
logP	~2.5-3.5 (Predicted)

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. The presence of both a polar amine group and nonpolar aromatic rings in **2-(Phenoxymethyl)benzylamine** suggests it will have varied solubility in different solvents. Amines are generally basic and can form salts with acids, which are often more water-soluble than the original amine.[4][5]

Predicted Solubility Data

The following table presents the predicted solubility of **2-(Phenoxymethyl)benzylamine** in a range of common solvents at ambient temperature.

Solvent	Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	The large aromatic structure limits aqueous solubility despite the polar amine group.[6]
0.1 M HCl	Aqueous Acidic	Soluble	Protonation of the basic amine group forms a more soluble salt.[4][7]
0.1 M NaOH	Aqueous Basic	Sparingly Soluble	The compound is expected to be less soluble in basic solutions.
Ethanol	Polar Protic	Soluble	Good balance of polarity for interaction with both polar and nonpolar moieties.[8]
Methanol	Polar Protic	Soluble	Similar to ethanol, capable of hydrogen bonding.
Dichloromethane	Apolar Aprotic	Soluble	Effective for many organic compounds. [6]
Diethyl Ether	Apolar Aprotic	Soluble	A common solvent for amines.[6]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very Soluble	A strong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide	Polar Aprotic	Very Soluble	Another strong polar aprotic solvent.

(DMF)

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of **2-(Phenoxymethyl)benzylamine** in various solvents.

Materials:

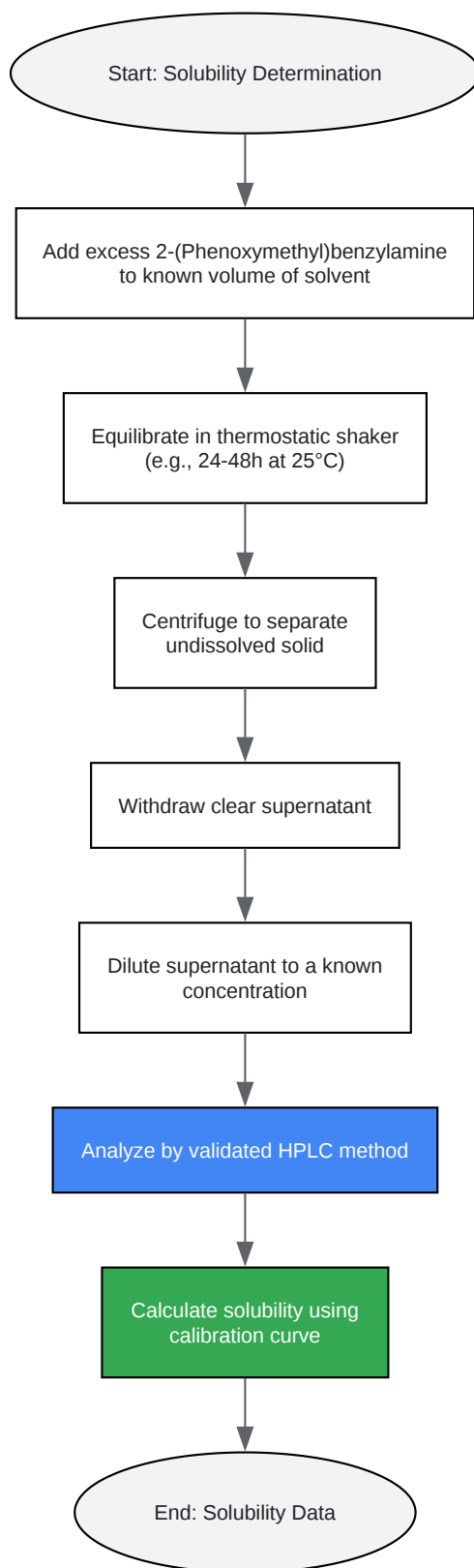
- **2-(Phenoxymethyl)benzylamine**
- Selected solvents (e.g., water, 0.1 M HCl, ethanol, DMSO)
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-(Phenoxymethyl)benzylamine** to vials containing a known volume of each selected solvent.
 - Ensure there is undissolved solid to confirm saturation.
 - Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C).
 - Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
 - After equilibration, allow the vials to stand for a short period to let the excess solid settle.
 - Centrifuge the vials to separate the undissolved solid from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant.
- Quantification:
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples by a validated HPLC method to determine the concentration of **2-(Phenoxymethyl)benzylamine**.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Calculation:
 - Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

Visualization of Solubility Determination Workflow



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Caption: Workflow for experimental solubility determination.

Stability Profile

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions.^{[9][10]} These studies help in identifying potential degradation products and developing stability-indicating analytical methods.^[11] Benzylamines can be susceptible to oxidation and degradation under acidic or basic conditions.^[12]

Predicted Stability Data and Degradation Pathways

The following table summarizes the predicted stability of **2-(Phenoxymethyl)benzylamine** under forced degradation conditions. The industry-accepted range for degradation in such studies is typically 5-20%.^[13]

Stress Condition	Predicted Stability	Potential Degradation Pathway
Acidic (e.g., 0.1 M HCl, heat)	Potential degradation	Hydrolysis of the ether linkage may occur under harsh acidic conditions.
Basic (e.g., 0.1 M NaOH, heat)	Likely stable	Generally stable, but degradation is possible at high temperatures.
Oxidative (e.g., 3% H ₂ O ₂ , RT)	Susceptible to degradation	The primary amine is prone to oxidation, potentially forming an imine and then an aldehyde. ^[12]
Thermal (e.g., 60-80°C)	Likely stable	Expected to be stable at moderately elevated temperatures in solid form.
Photolytic (e.g., UV/Vis light)	Potential degradation	Aromatic compounds can be susceptible to photolytic degradation. ^[10]

Experimental Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for forced degradation studies.[\[10\]](#)[\[13\]](#)

Objective: To investigate the stability of **2-(Phenoxymethyl)benzylamine** under various stress conditions and to identify potential degradation products.

Materials:

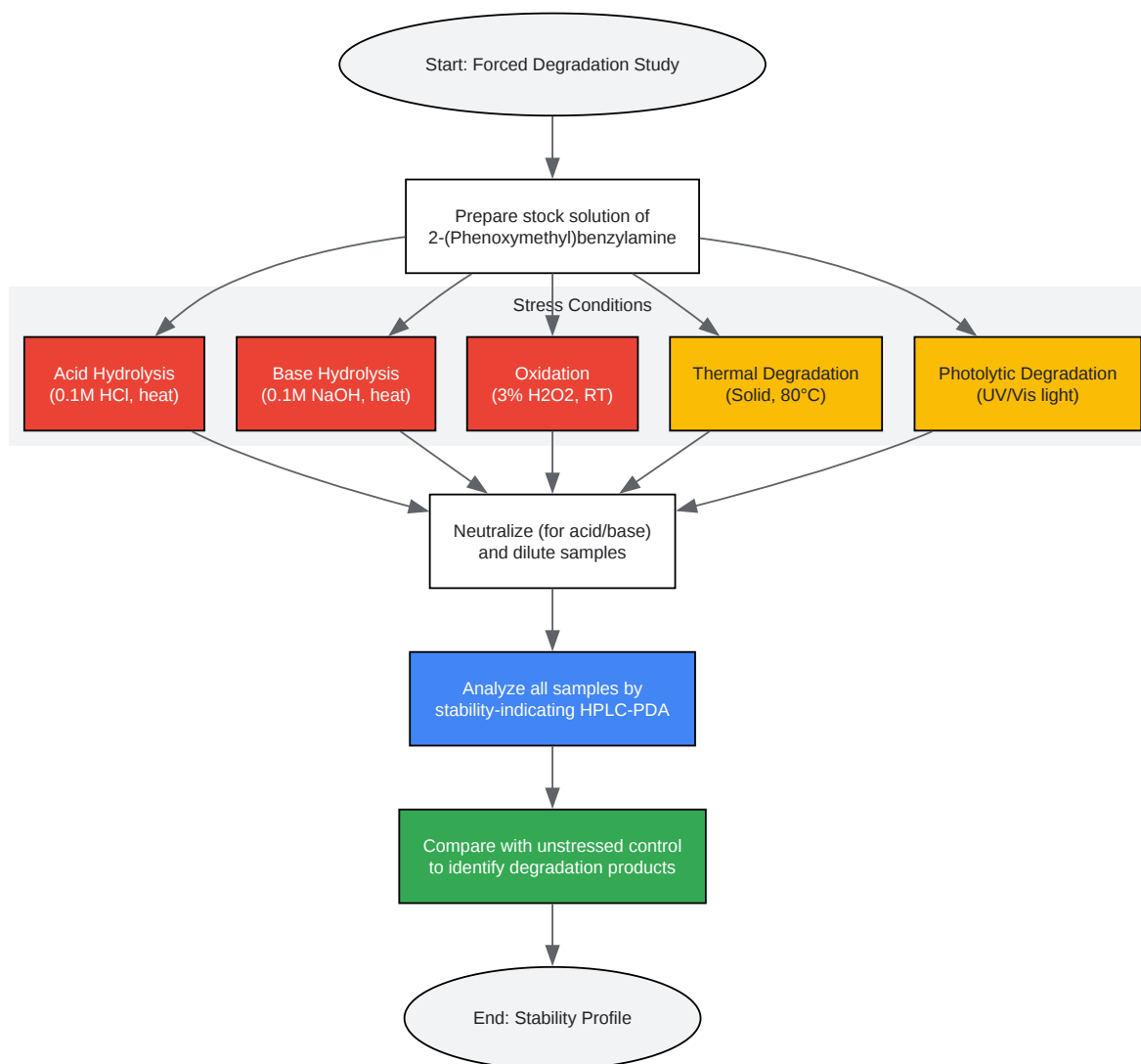
- **2-(Phenoxymethyl)benzylamine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) detector
- pH meter
- Thermostatic oven
- Photostability chamber

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **2-(Phenoxymethyl)benzylamine** in a suitable solvent (e.g., methanol or acetonitrile).
- Acid Hydrolysis:
 - Treat the stock solution with 0.1 M HCl.
 - Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).
 - Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for analysis.
- Base Hydrolysis:

- Treat the stock solution with 0.1 M NaOH.
- Heat the mixture (e.g., at 60°C) for a specified period.
- Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation:
 - Treat the stock solution with 3% H₂O₂ at room temperature.
 - Monitor the reaction for a specified period (e.g., 24 hours).
 - Withdraw samples and dilute for analysis.
- Thermal Degradation:
 - Expose solid **2-(Phenoxymethyl)benzylamine** to dry heat in an oven (e.g., at 80°C) for a specified period.
 - Dissolve the stressed solid in a suitable solvent for analysis.
- Photolytic Degradation:
 - Expose a solution of **2-(Phenoxymethyl)benzylamine** and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.^[10]
 - Analyze the samples after exposure.
- Analysis:
 - Analyze all stressed samples using a validated stability-indicating HPLC-PDA method.
 - Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.
 - The PDA detector will help in assessing the homogeneity of the peaks.

Visualization of Forced Degradation Workflow



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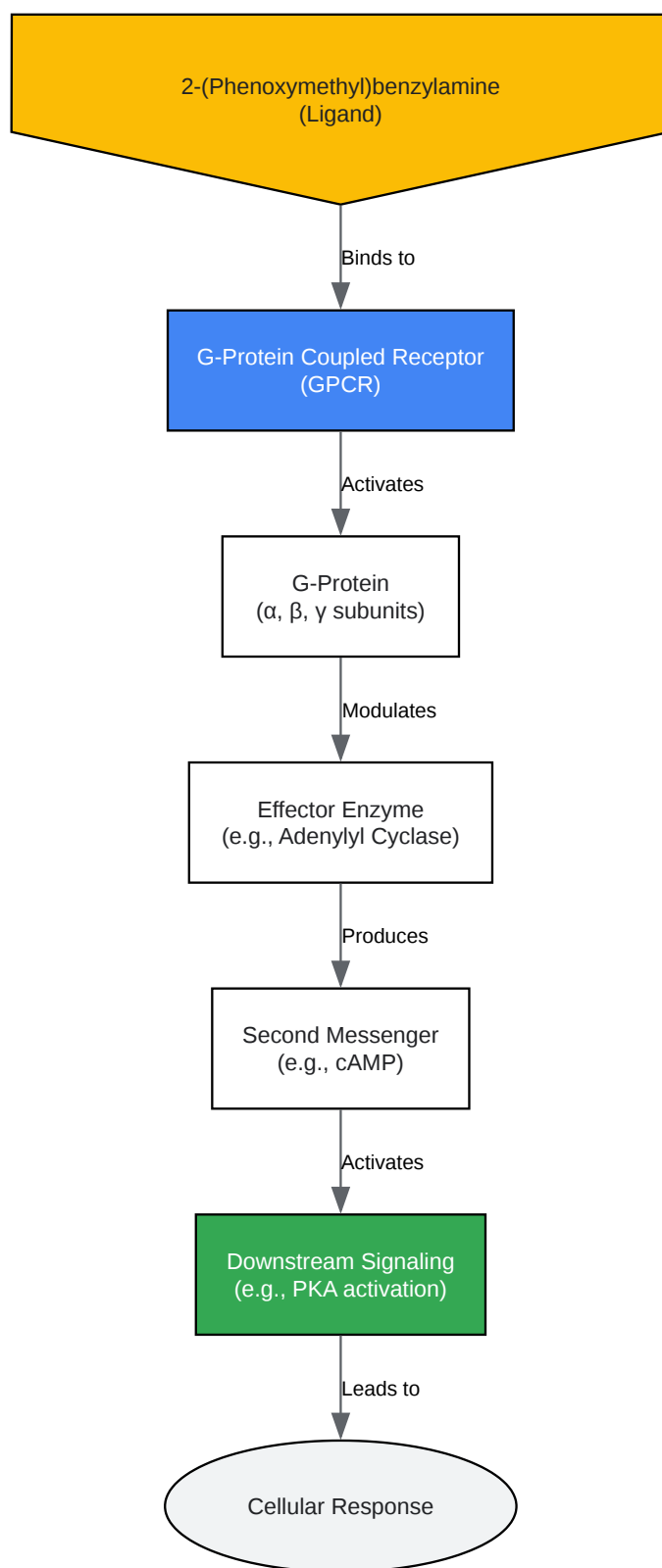
Caption: Workflow for forced degradation studies.

Potential Biological Interactions

Benzylamine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs).^{[14][15]} GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.^{[16][17]} They are involved in numerous physiological processes, making them important drug targets.^[18] A potential mechanism of action for a benzylamine derivative could involve the modulation of a GPCR signaling pathway, such as the adenylyl cyclase or phospholipase C pathways.^[18]

Visualization of a Generic GPCR Signaling Pathway

The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by a ligand like **2-(Phenoxymethyl)benzylamine**.



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Caption: A generic GPCR signaling pathway.

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